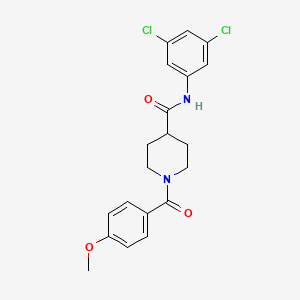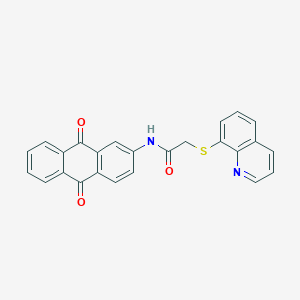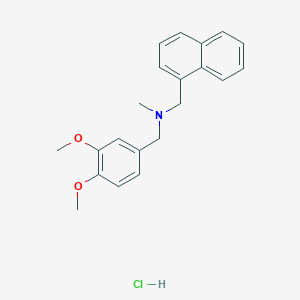
(3-fluorophenyl)(4-quinolinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-fluorophenyl)(4-quinolinylmethyl)amine, also known as FQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FQMA is a hybrid molecule that combines the structural features of both phenyl and quinoline rings, making it a versatile compound with a wide range of potential applications.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)(4-quinolinylmethyl)amine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. (3-fluorophenyl)(4-quinolinylmethyl)amine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. (3-fluorophenyl)(4-quinolinylmethyl)amine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
(3-fluorophenyl)(4-quinolinylmethyl)amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (3-fluorophenyl)(4-quinolinylmethyl)amine has been shown to have antioxidant activity, which may contribute to its therapeutic effects. (3-fluorophenyl)(4-quinolinylmethyl)amine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may be an effective chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of (3-fluorophenyl)(4-quinolinylmethyl)amine is its versatility as a hybrid molecule. Its unique structural features make it a potential candidate for a wide range of applications in medicinal chemistry. Additionally, the synthesis of (3-fluorophenyl)(4-quinolinylmethyl)amine is relatively straightforward and can be optimized to achieve high yields and purity. However, one limitation of (3-fluorophenyl)(4-quinolinylmethyl)amine is its potential toxicity. While it has been shown to be effective against cancer cells, it may also have negative effects on healthy cells.
Future Directions
There are several potential future directions for research on (3-fluorophenyl)(4-quinolinylmethyl)amine. One area of interest is the development of (3-fluorophenyl)(4-quinolinylmethyl)amine derivatives with improved potency and selectivity. Another area of interest is the investigation of (3-fluorophenyl)(4-quinolinylmethyl)amine's potential applications in other areas of medicine, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (3-fluorophenyl)(4-quinolinylmethyl)amine and its potential side effects.
Synthesis Methods
The synthesis of (3-fluorophenyl)(4-quinolinylmethyl)amine involves the reaction of 3-fluoroaniline with 4-formylquinoline in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields (3-fluorophenyl)(4-quinolinylmethyl)amine as the final product. The synthesis of (3-fluorophenyl)(4-quinolinylmethyl)amine has been optimized to achieve high yields and purity, making it a viable compound for further research.
Scientific Research Applications
(3-fluorophenyl)(4-quinolinylmethyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. (3-fluorophenyl)(4-quinolinylmethyl)amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-fluoro-N-(quinolin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2/c17-13-4-3-5-14(10-13)19-11-12-8-9-18-16-7-2-1-6-15(12)16/h1-10,19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBREELNYCPPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(quinolin-4-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3,5-dimethyl-4-isoxazolyl)-2-thienyl]-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B5181908.png)
![3-(benzylsulfonyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5181910.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)

![N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5181922.png)

![1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)
![1-cyclopentyl-4-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5181938.png)
![N-cyclooctyl-5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-4-oxo-1-(2-pyridinylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5181943.png)
![N,N'-1,4-butanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5181965.png)
![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5181972.png)

![N-isopropyl-N'-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5181999.png)
![{1-[(3-methyl-2-thienyl)methyl]-2-piperidinyl}methanol](/img/structure/B5182005.png)